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Compound of Interest

Compound Name: C-021

Cat. No.: B15605560 Get Quote

These application notes provide a detailed protocol for the immunoprecipitation (IP) of a target

protein using the C-021 antibody. The protocol is intended for researchers, scientists, and drug

development professionals familiar with standard laboratory procedures.

Introduction
Immunoprecipitation is a powerful technique used to isolate a specific protein from a complex

mixture, such as a cell lysate, using an antibody that specifically binds to that protein. This

method allows for the enrichment of low-abundance proteins and is a critical step in various

downstream applications, including Western blotting, mass spectrometry, and enzyme activity

assays. This protocol outlines the steps for performing immunoprecipitation using the C-021
antibody with magnetic beads. Co-immunoprecipitation (Co-IP) can also be performed using

this protocol to study protein-protein interactions by isolating the target protein along with its

binding partners.[1][2]

Materials and Reagents
For successful immunoprecipitation, it is crucial to use high-quality reagents and follow the

protocol carefully. The following table summarizes the key reagents and their recommended

specifications.
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Reagent Specification
Recommended Product
(Example)

C-021 Antibody
Validated for

Immunoprecipitation
N/A

Cell Lysis Buffer
Non-denaturing buffer to

maintain protein interactions

1X Cell Lysis Buffer (e.g.,

#9803, Cell Signaling

Technology)

Protease & Phosphatase

Inhibitors

Added fresh to lysis buffer to

prevent protein degradation

Protease/Phosphatase

Inhibitor Cocktail (e.g., Halt™

Protease and Phosphatase

Inhibitor Cocktail, Thermo

Fisher Scientific)

Magnetic Beads
Protein A or Protein G coupled

magnetic beads

Protein A/G Magnetic Beads

(e.g., #73778/#70024, Cell

Signaling Technology)

Wash Buffer
Buffer to remove non-specific

binding

Cell Lysis Buffer or TBS/PBS

with mild detergent

Elution Buffer

Buffer to dissociate the

immunocomplex from the

beads

3X SDS Sample Buffer (e.g.,

#7722, Cell Signaling

Technology)

Magnetic Separation Rack
For separating magnetic beads

from the solution

Magnetic Separation Rack

(e.g., #7017, Cell Signaling

Technology)

Experimental Protocol
This protocol is optimized for a starting amount of 1-3 x 10^7 cells. Adjust volumes accordingly

for different cell numbers.

Cell Harvesting: For adherent cells, wash twice with ice-cold PBS, then scrape the cells in

fresh ice-cold PBS. For suspension cells, wash by centrifuging at 500 x g for 2 minutes at

4°C and resuspending in ice-cold PBS; repeat twice.[3][4]
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Cell Lysis: Centrifuge the washed cells to obtain a cell pellet. Resuspend the pellet in 1 mL of

ice-cold cell lysis buffer supplemented with freshly added protease and phosphatase

inhibitors per 1 x 10^7 cells.[3]

Incubation: Incubate the cell suspension on ice for 10-15 minutes with gentle rocking.[3][4]

Sonication: To ensure complete lysis, sonicate the lysate on ice. Perform three 5-second

pulses.[3][5]

Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C to pellet

cellular debris.[4][5]

Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a new pre-chilled

tube. This lysate can be used immediately or stored at -80°C.

Pre-clearing the lysate helps to reduce non-specific binding of proteins to the magnetic beads.

Prepare Beads: Resuspend the magnetic beads by vortexing. Transfer 20 µL of bead slurry

to a new tube. Place the tube on a magnetic rack and remove the supernatant.

Wash Beads: Add 500 µL of cell lysis buffer, vortex briefly, place on the magnetic rack, and

discard the supernatant. Repeat this wash step once more.[5]

Incubate with Lysate: Add the cell lysate to the pre-washed beads and incubate with gentle

rotation for 10-20 minutes at 4°C.[4][5]

Collect Pre-Cleared Lysate: Place the tube on the magnetic rack and carefully transfer the

supernatant (pre-cleared lysate) to a fresh tube. Discard the beads.

Antibody Incubation: Add the C-021 antibody to the pre-cleared cell lysate. The optimal

antibody concentration should be determined empirically, but a starting point of 1-5 µg per 1

mg of total protein is recommended. Incubate overnight at 4°C with gentle rotation.

Prepare Beads: While the antibody is incubating with the lysate, wash 20 µL of magnetic

bead slurry twice with 500 µL of cell lysis buffer as described in the pre-clearing section.[5]
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Immunocomplex Capture: Add the lysate-antibody mixture to the pre-washed beads.

Incubate for 1-4 hours at 4°C with gentle rotation to allow the antibody-antigen complex to

bind to the beads.

Washing: Pellet the beads using the magnetic rack and discard the supernatant. Wash the

beads three times with 1 mL of ice-cold wash buffer. For each wash, resuspend the beads in

the buffer, incubate for 5 minutes on a rotator, and then pellet the beads on the magnetic

rack before removing the supernatant.

Final Wash: After the last wash, remove as much of the supernatant as possible.

Elution: Resuspend the bead pellet in 20-40 µL of 3X SDS sample buffer.[5]

Denaturation: Heat the sample at 95-100°C for 5 minutes to denature the protein and

dissociate it from the beads.[5]

Final Sample Preparation: Briefly centrifuge the tube and place it on the magnetic rack.

Carefully collect the supernatant, which contains the immunoprecipitated protein, and it is

now ready for analysis by Western blotting.

Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for

immunoprecipitation. Optimal conditions may vary depending on the specific target protein and

cell type.
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Parameter Recommended Range Notes

Starting Cell Number 1 x 10^6 - 1 x 10^8 cells
Adjust lysis buffer volume

accordingly.

Lysis Buffer Volume 0.5 - 1.0 mL per 10^7 cells
Ensure complete cell

coverage.[3][5]

Total Protein in Lysate 1 - 5 mg
Determine protein

concentration before starting.

C-021 Antibody Amount 1 - 10 µg
Titrate for optimal signal-to-

noise ratio.

Magnetic Bead Slurry Volume 20 - 50 µL
Depends on the binding

capacity of the beads.

Incubation Time (Antibody-

Lysate)
2 hours - overnight

Overnight incubation at 4°C is

common.[4]

Incubation Time (Beads) 1 - 4 hours
Shorter times may reduce non-

specific binding.

Wash Buffer Volume 1 mL per wash Perform at least 3-5 washes.

Elution Buffer Volume 20 - 50 µL
Use a minimal volume for a

concentrated sample.

Visualizations
The following diagram illustrates a hypothetical signaling pathway where the target protein of

C-021 is involved. This is a generic representation and should be adapted based on the actual

biological context.
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A hypothetical signaling cascade involving the C-021 target protein.
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The diagram below outlines the major steps of the C-021 immunoprecipitation protocol.

Start

1. Cell Harvesting
(Wash with ice-cold PBS)

2. Cell Lysis
(Lysis buffer + inhibitors)

3. Clarification
(14,000 x g, 10 min, 4°C)

4. Pre-Clearing (Optional)
(Incubate with beads)

5. Immunoprecipitation
(Add C-021 Antibody)

Incubate overnight at 4°C 6. Immunocomplex Capture
(Add magnetic beads)

Incubate 1-4 hours at 4°C 7. Washing
(3x with wash buffer)

8. Elution
(SDS sample buffer + heat)

Downstream Analysis
(e.g., Western Blot)
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Workflow for C-021 immunoprecipitation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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